![molecular formula C18H26ClN3O4S B2643012 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide CAS No. 898426-10-3](/img/structure/B2643012.png)
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has been widely used in scientific research as a tool to study the role of dopamine D1 receptors in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Biological Activities
The chemical compound N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide and its derivatives have been the subject of various scientific studies due to their potential in medicinal chemistry and drug discovery. These studies involve the synthesis of novel compounds and their evaluation for different biological activities, which contribute to understanding their potential therapeutic applications.
Microwave-Assisted Synthesis of Sulfonyl Hydrazones One study focused on the microwave-assisted synthesis of new sulfonyl hydrazones, which included piperidine derivatives. The study evaluated these compounds for antioxidant capacity and anticholinesterase activity. It found that certain derivatives showed significant lipid peroxidation inhibitory activity and were more effective than standard antioxidants in various assays. This suggests their potential in developing treatments for oxidative stress-related conditions (Karaman et al., 2016).
Antibacterial Potentials of Acetamide Derivatives Another research explored acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials. The study synthesized these derivatives and evaluated their effects on several bacterial strains. It was found that some derivatives exhibited promising antibacterial activities, suggesting their potential as novel antibacterial agents (Iqbal et al., 2017).
Alzheimer’s Disease Treatment Candidates Research into the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives aimed at evaluating drug candidates for Alzheimer’s disease also highlights the relevance of such compounds. These derivatives were screened for enzyme inhibition activity against acetylcholinesterase (AChE), indicating their potential as drug candidates for treating Alzheimer’s disease (Rehman et al., 2018).
Uro-Selective α1-Adrenergic Receptor Antagonists Additionally, arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines were synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds showed high affinity for the α1-adrenoceptor, indicating their potential in treating conditions like benign prostatic hyperplasia while minimizing blood pressure effects (Rak et al., 2016).
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4S/c1-13(2)21-18(24)17(23)20-11-10-15-5-3-4-12-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGWIAFBZNTULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.